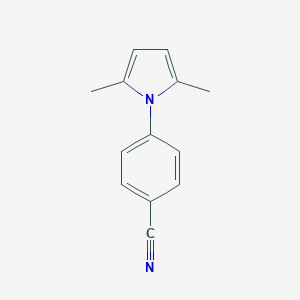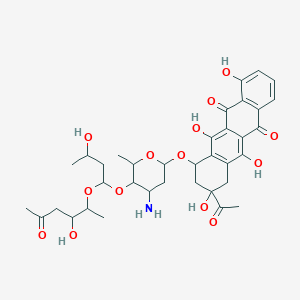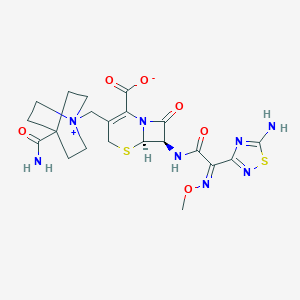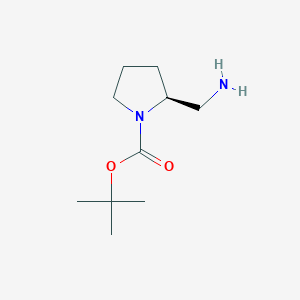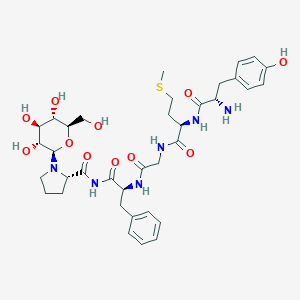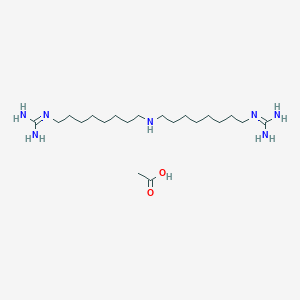
Guazatine acetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iminoctadiene, also known as 1,10-(iminodioctamethylene)diguanidine, is a non-systemic aliphatic nitrogen contact fungicide. It is widely used in agriculture to control a variety of pathogens on fruits, trees, and lawns. The compound is known for its ability to impair the functioning of membranes in fungi, making it an effective agent against fungal infections .
Mechanism of Action
Target of Action
Guazatine acetate salt, also known as Guanidine, N,N’‘’-(iminodi-8,1-octanediyl)bis-, triacetate, is primarily used as a non-systemic contact fungicide . It acts as a repellent and is used for the seed treatment of cereals such as wheat, rye, and triticale . It controls a wide range of seed-borne diseases of cereals, including seedling blight (Fusarium spp.), glume blotch (Septoria), and common bunt .
Mode of Action
As a non-systemic contact fungicide, this compound works by coming into direct contact with the pathogens .
Biochemical Pathways
It is known that it disrupts the normal functioning of the pathogens, thereby preventing the onset of diseases
Pharmacokinetics
It is known that guazatine is a complex mixture of polymorphic compounds, and there is variability between production batches . This complexity and variability can potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the control of a wide range of seed-borne diseases of cereals . By acting as a protective barrier on the surface of the seeds, it prevents the onset of diseases and promotes the healthy growth of the plants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the effectiveness of the fungicide . Furthermore, the composition of the technical mixture used to produce Guazatine formulations can fluctuate, potentially affecting its action .
Biochemical Analysis
Biochemical Properties
Guazatine acetate salt is a potent inhibitor of polyamine oxidase (PAO) activity . It interacts with this enzyme, leading to the inhibition of growth in certain plant species like Arabidopsis thaliana . The nature of this interaction is inhibitory, affecting the normal functioning of the enzyme .
Cellular Effects
In cellular processes, this compound has been observed to inhibit the growth of Arabidopsis seedlings and induce chlorosis . It barely affects germination . Its influence on cell function is primarily through its impact on PAO activity, which can lead to growth inhibition .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of PAO activity . This inhibition can lead to changes in gene expression and cellular metabolism, affecting the normal growth and development of the plant cells .
Temporal Effects in Laboratory Settings
It is known that the compound is highly polar and strongly basic , which may influence its stability and degradation over time.
Metabolic Pathways
It is known that the compound inhibits PAO activity , which suggests that it may interact with metabolic pathways involving polyamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iminoctadiene typically involves the amidination of technical imino-di(octamethylene)diamine. This process results in a mixture of products containing numerous guanidines and polyamines. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of iminoctadiene involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The production methods may include continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Iminoctadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert iminoctadiene into its reduced forms, which may have different chemical properties.
Substitution: Iminoctadiene can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in reactions with iminoctadiene include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving iminoctadiene depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Iminoctadiene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological membranes and its potential as an antifungal agent.
Medicine: Investigated for its potential therapeutic applications, particularly in treating fungal infections.
Industry: Utilized in agricultural practices to protect crops from fungal pathogens
Comparison with Similar Compounds
Similar Compounds
Similar compounds to iminoctadiene include other guanidine-based fungicides such as guazatine and bis(8-guanidinooctyl)amine acetate. These compounds share structural similarities and have comparable antifungal properties .
Uniqueness
Iminoctadiene is unique in its specific structure and mode of action. While other guanidine-based fungicides also target fungal membranes, iminoctadiene’s particular chemical configuration allows it to be highly effective against a broad spectrum of fungal pathogens .
Properties
CAS No. |
115044-19-4 |
|---|---|
Molecular Formula |
C40H90N14O4 |
Molecular Weight |
831.2 g/mol |
IUPAC Name |
acetic acid;2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine |
InChI |
InChI=1S/2C18H41N7.2C2H4O2/c2*19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;2*1-2(3)4/h2*23H,1-16H2,(H4,19,20,24)(H4,21,22,25);2*1H3,(H,3,4) |
InChI Key |
CXTBGQUZGIDYAT-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N |
Key on ui other cas no. |
108173-90-6 13516-27-3 115044-19-4 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
solubility |
2.15 M |
Synonyms |
1,17-diguanidino-9-azaheptadecane Befran guazatine iminoctadine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


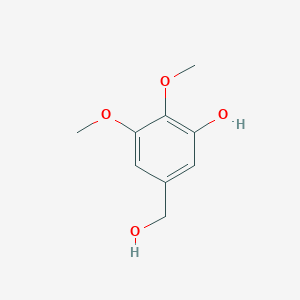
![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)
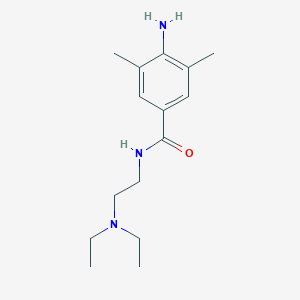
![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)
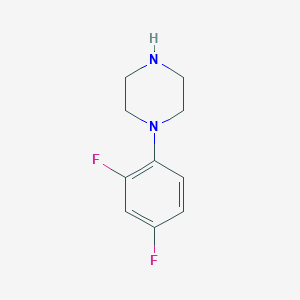
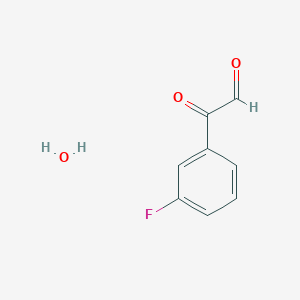
![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
